

Picoxystrobin-d3: A Technical Guide for Use as a Certified Reference Material

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Compound of Interest		
Compound Name:	Picoxystrobin-d3	
Cat. No.:	B12398175	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Picoxystrobin-d3** as a certified reference material (CRM). It is intended to furnish researchers, scientists, and professionals in drug development with the essential information required for its accurate application in analytical methodologies. This document covers the core properties, recommended experimental protocols, and the fundamental role of **Picoxystrobin-d3** as an internal standard in quantitative analysis.

Core Concepts and Applications

Picoxystrobin is a broad-spectrum fungicide belonging to the strobilurin group. Its mode of action involves the inhibition of mitochondrial respiration, which is effective against a range of fungal diseases in crops.[1] For analytical purposes, particularly in residue analysis and pharmacokinetic studies, a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification.

Picoxystrobin-d3 is the deuterium-labeled analogue of Picoxystrobin.[2] The incorporation of deuterium atoms results in a molecule with a higher mass-to-charge ratio (m/z) than the parent compound, without significantly altering its chemical properties. This characteristic makes it an ideal internal standard for mass spectrometry-based analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).



The primary application of **Picoxystrobin-d3** as a CRM is to correct for the variability inherent in analytical procedures, including sample extraction, cleanup, and instrument response. By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any loss of the target analyte during sample preparation can be accounted for, leading to more reliable and reproducible results.

Physicochemical and Certification Data

The following tables summarize the key physicochemical properties of Picoxystrobin and the typical certification data provided for **Picoxystrobin-d3** as a certified reference material. Data for **Picoxystrobin-d3** is based on common specifications for deuterated standards and should be confirmed with the supplier's Certificate of Analysis.

Table 1: Physicochemical Properties of Picoxystrobin

Property	Value	Source
Chemical Name	Methyl (E)-3-methoxy-2-[2-[[6- (trifluoromethyl)pyridin-2- yl]oxymethyl]phenyl]prop-2- enoate	LGC Standards[3]
CAS Number	117428-22-5	Sigma-Aldrich
Molecular Formula	C18H16F3NO4	Sigma-Aldrich
Molecular Weight	367.32 g/mol	Sigma-Aldrich
Appearance	Cream coloured solid	FAO[1]
Storage Temperature	2-8°C	Sigma-Aldrich

Table 2: Typical Specifications for **Picoxystrobin-d3** Certified Reference Material



Parameter	Specification	
Identity		
Chemical Name	Picoxystrobin-d3	
Purity		
Chemical Purity (by HPLC/GC)	≥98.0%	
Isotopic Purity (Deuterium Enrichment)	≥99% atom % D	
Concentration		
Concentration in Solution	Typically 100 μg/mL or 1 mg/mL	
Solvent	Acetonitrile or Methanol	
Certification		
Certified Value and Uncertainty	Provided on the Certificate of Analysis	
Traceability	To NIST or other primary standards	
Expiration Date	Provided on the Certificate of Analysis	
Storage Conditions	As recommended by the supplier	

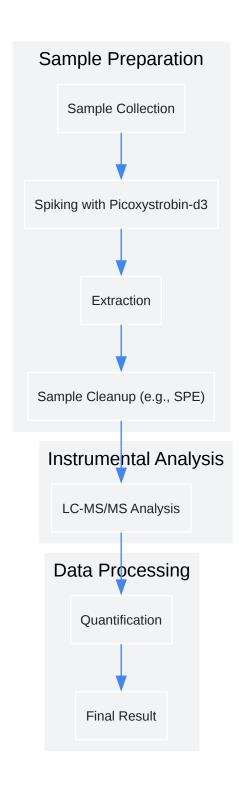
Experimental Protocols

The use of **Picoxystrobin-d3** as an internal standard is prevalent in chromatographic methods coupled with mass spectrometry for the determination of Picoxystrobin residues in various matrices.

General Workflow for Sample Analysis using Picoxystrobin-d3

The following diagram illustrates a typical workflow for the quantification of Picoxystrobin in a sample matrix using **Picoxystrobin-d3** as an internal standard.





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Caption: Workflow for Picoxystrobin analysis using a deuterated internal standard.

Detailed Methodologies



3.2.1. Preparation of Standard Solutions

- Stock Solution: If the CRM is supplied as a neat solid, accurately weigh a specific amount and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration. If supplied as a solution, this can be used directly or diluted as needed.
- Working Standard Solutions: Prepare a series of calibration standards by diluting the
 Picoxystrobin CRM stock solution to different concentration levels. Each of these calibration
 standards should be spiked with a constant, known concentration of the Picoxystrobin-d3
 internal standard.

3.2.2. Sample Preparation

The following is a generalized protocol for the extraction of Picoxystrobin from a solid matrix (e.g., soil, foodstuff). The specific details may need to be optimized depending on the sample type.

- Homogenization: Homogenize a representative portion of the sample.
- Spiking: Add a known volume of the Picoxystrobin-d3 internal standard working solution to a pre-weighed amount of the homogenized sample.
- Extraction: Add an appropriate extraction solvent (e.g., acetonitrile) to the sample. The mixture is then typically shaken, vortexed, or sonicated to ensure efficient extraction of the analyte and the internal standard.
- Cleanup: The extract may require a cleanup step to remove interfering matrix components.
 This is often achieved using solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE).

3.2.3. LC-MS/MS Analysis

Chromatographic Separation: Inject the prepared sample extract onto an appropriate HPLC or UHPLC column (e.g., a C18 reversed-phase column) to separate Picoxystrobin and Picoxystrobin-d3 from other matrix components.



 Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both Picoxystrobin and Picoxystrobin-d3.

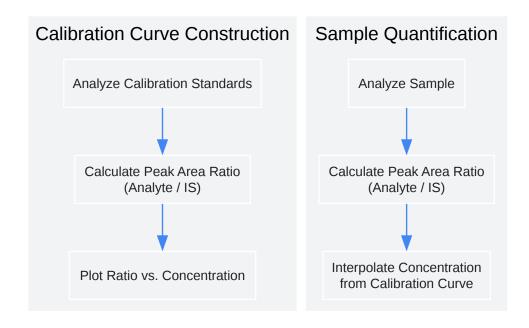
Table 3: Example MRM Transitions for Picoxystrobin and Picoxystrobin-d3

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Picoxystrobin	368.1	145.1
Picoxystrobin-d3	371.1	148.1

Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.

Data Analysis and Quantification

The quantification of Picoxystrobin is based on the ratio of the peak area of the analyte to the peak area of the internal standard.



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